molecular formula C18H13NO3 B2469776 3-cinnamoyl-4-hydroxyquinolin-2(1H)-one CAS No. 384364-82-3

3-cinnamoyl-4-hydroxyquinolin-2(1H)-one

Cat. No.: B2469776
CAS No.: 384364-82-3
M. Wt: 291.306
InChI Key: GWOSTQCLENATJE-QLJIQFCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cinnamoyl-4-hydroxyquinolin-2(1H)-one: is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinoline core with a cinnamoyl group at the 3-position and a hydroxy group at the 4-position, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cinnamoyl-4-hydroxyquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline and glycerol through a Skraup synthesis.

    Cinnamoylation: The quinoline core is then subjected to cinnamoylation using cinnamoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction introduces the cinnamoyl group at the 3-position of the quinoline ring.

    Hydroxylation: The final step involves the introduction of the hydroxy group at the 4-position. This can be achieved through a hydroxylation reaction using reagents such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-cinnamoyl-4-hydroxyquinolin-2(1H)-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at the 4-position can be oxidized to form a quinone derivative.

    Reduction: The cinnamoyl group can be reduced to form a dihydrocinnamoyl derivative.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrocinnamoyl derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

3-cinnamoyl-4-hydroxyquinolin-2(1H)-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of novel materials and dyes.

Mechanism of Action

The mechanism of action of 3-cinnamoyl-4-hydroxyquinolin-2(1H)-one involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

3-cinnamoyl-4-hydroxyquinolin-2(1H)-one: can be compared with other quinoline derivatives such as:

    4-hydroxyquinoline: Lacks the cinnamoyl group and has different biological activities.

    3-cinnamoylquinoline: Lacks the hydroxy group and may have reduced antioxidant properties.

    4-hydroxy-2-quinolone: Has a similar structure but different substitution pattern, leading to distinct pharmacological properties.

The uniqueness of This compound lies in its combined cinnamoyl and hydroxy functionalities, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-hydroxy-3-[(E)-3-phenylprop-2-enoyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c20-15(11-10-12-6-2-1-3-7-12)16-17(21)13-8-4-5-9-14(13)19-18(16)22/h1-11H,(H2,19,21,22)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDNUSJWBCWJDS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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